5-bromo-1-methyl-1H-pyrazol-4-amine
Description
Retrosynthetic Analysis of 5-bromo-1-methyl-1H-pyrazol-4-amine
A retrosynthetic analysis of the target molecule identifies several logical disconnections that lead to simpler and more readily available starting materials. The primary disconnections are at the C-N and C-Br bonds, and the pyrazole (B372694) ring itself.
C-N Bond Disconnection: A primary disconnection of the C4-amino group suggests a late-stage amination of a 4,5-disubstituted pyrazole precursor, such as 4,5-dibromo-1-methyl-1H-pyrazole or a related derivative with a suitable leaving group at the C4 position. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a 1-methyl-5-bromo-1H-pyrazole-4-carboxylic acid derivative could furnish the desired amine.
C-Br Bond Disconnection: Disconnecting the C5-bromo bond points to a late-stage regioselective bromination of 1-methyl-1H-pyrazol-4-amine. The success of this step is highly dependent on the directing effects of the existing N-methyl and C4-amino groups.
Pyrazole Ring Formation: A fundamental disconnection of the pyrazole ring itself leads back to acyclic precursors. The most common strategy for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative (in this case, methylhydrazine) with a 1,3-difunctional compound. For the target molecule, a plausible precursor would be a substituted β-ketonitrile, such as 2-bromo-3-oxopropanenitrile, which would establish the C4-amino and C5-bromo relationships early in the synthesis.
This analysis reveals two main strategic approaches:
Linear/Convergent Synthesis: Building the pyrazole ring from acyclic precursors with some substituents already in place, followed by further functionalization.
Late-Stage Functionalization: Beginning with a simple pyrazole core and introducing the required substituents in a stepwise manner.
Classical Synthetic Routes to the this compound Core
Classical synthetic routes typically rely on well-established, multi-step sequences involving robust and often stoichiometric reagents.
Linear synthesis is a dominant strategy for accessing functionalized pyrazoles. A plausible and common route begins with the construction of the pyrazole ring, followed by sequential functionalization.
One of the most versatile methods for constructing the pyrazole core involves the condensation of β-ketonitriles with hydrazines, which directly yields 5-aminopyrazoles. nih.gov A hypothetical linear synthesis for this compound could be proposed starting from a precursor like malononitrile (B47326).
Proposed Linear Synthetic Route:
Formation of a Ketonitrile Intermediate: Reaction of malononitrile with a suitable electrophile to introduce a precursor for the C5-bromo position.
Cyclization with Methylhydrazine: The resulting β-functionalized nitrile can then be cyclized with methylhydrazine. This condensation reaction typically involves the nucleophilic attack of the hydrazine on one of the nitrile's activated carbons, followed by intramolecular cyclization to form the pyrazole ring. nih.gov This step would ideally form 1-methyl-1H-pyrazol-4-amine.
Regioselective Bromination: The final step would be the selective bromination at the C5 position of the 1-methyl-1H-pyrazol-4-amine intermediate. This is often achieved with an electrophilic brominating agent like N-Bromosuccinimide (NBS). The regioselectivity is crucial and is directed by the existing substituents on the ring.
A similar multi-step synthesis is reported for the isomeric compound 5-bromo-1-methyl-1H-pyrazol-3-amine, which involves cyclocondensation, bromination, hydrolysis, and rearrangement, highlighting the modular nature of these classical approaches. google.com
The stepwise functionalization of a pre-formed pyrazole ring is a common and flexible strategy. Each intermediate plays a critical role in directing the subsequent reaction.
1-Methyl-1H-pyrazole: This is a fundamental starting point. It can be synthesized via the cyclocondensation of suitable precursors or purchased commercially.
1-Methyl-1H-pyrazol-4-amine: This intermediate could potentially be formed via nitration of 1-methyl-1H-pyrazole at the 4-position, followed by reduction of the nitro group to an amine. The challenge lies in controlling the regioselectivity of the initial nitration.
4-Bromo-1-methyl-1H-pyrazole: An alternative route involves brominating 1-methyl-1H-pyrazole first. The bromination of N-methylpyrazole with NBS typically occurs at the C4 position due to electronic and steric factors. sigmaaldrich.com
Transformation to the Final Product: From 4-bromo-1-methyl-1H-pyrazole, introduction of the amine group at the C4 position is required while adding a bromine at C5. This is non-trivial. A more viable route would be to start with a precursor that allows for the introduction of the C4-amine and C5-bromo groups in a controlled manner, such as 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, though this adds significant complexity.
A synthesis reported for the related compound 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine involves the bromination of 1H-pyrazol-5-amine at the C4 position using NBS, followed by N-alkylation. This demonstrates the feasibility of selective bromination on an aminopyrazole core.
Table 1: Key Transformations in Classical Pyrazole Synthesis
| Transformation | Reagents & Conditions | Intermediate Formed | Purpose |
|---|---|---|---|
| Cyclocondensation | β-Ketonitrile and Methylhydrazine | Substituted 5-aminopyrazole | Forms the core heterocyclic ring. nih.gov |
| N-Methylation | Methyl iodide, K₂CO₃, DMF | N1-methylated pyrazole | Introduces the N-methyl group. |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂ or MeCN | Brominated pyrazole | Introduces the bromine atom, often regioselectively at C4. mdpi.com |
| Nitration/Reduction | HNO₃/H₂SO₄ then H₂, Pd/C | Aminopyrazole | Introduces an amino group via a nitro intermediate. |
Modern and Advanced Synthetic Strategies for this compound
Recent advances in organic synthesis offer more efficient and selective methods for constructing highly functionalized pyrazoles.
Transition-metal-catalyzed reactions have become powerful tools for the direct functionalization of heterocyclic C-H bonds, bypassing the need for pre-functionalized substrates. nih.govrsc.org
C-H Functionalization: Direct C-H functionalization offers a streamlined approach to building the target molecule. nih.govrsc.orgresearchgate.net For instance, a strategy could involve the direct C-H amination of a 5-bromo-1-methyl-1H-pyrazole. However, directing a new substituent to the C4 position can be challenging. More commonly, existing nitrogen atoms within the pyrazole ring are used to direct functionalization to the C5 position. acs.org Therefore, a more plausible C-H functionalization strategy would be to start with 1-methyl-1H-pyrazol-4-amine and perform a directed C5-bromination.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are highly effective for forming C-C and C-N bonds, respectively. mdpi.comrsc.org A potential route could involve:
Synthesis of 4,5-dibromo-1-methyl-1H-pyrazole.
Selective Buchwald-Hartwig amination at the C4 position. The different electronic environments of the C4 and C5 positions could allow for regioselective substitution.
This approach offers high modularity, allowing for the introduction of various amine substituents if needed.
Regioselective Bromination: While classical bromination with NBS is effective, modern catalytic methods can offer improved selectivity and milder conditions. mdpi.com The regioselectivity of bromination on the 1-methyl-1H-pyrazol-4-amine core would be critical. The electron-donating amino group strongly activates the ring, and careful control of reaction conditions would be necessary to achieve selective monobromination at the C5 position and avoid over-bromination.
Table 2: Comparison of Modern Catalytic Approaches
| Strategy | Proposed Reaction | Potential Advantage | Key Challenge |
|---|---|---|---|
| C-H Functionalization | Direct C5-bromination of 1-methyl-1H-pyrazol-4-amine | High atom economy, fewer steps. rsc.org | Controlling regioselectivity and preventing side reactions. |
| Cross-Coupling | Selective amination of 4,5-dibromo-1-methyl-1H-pyrazole | High functional group tolerance and modularity. mdpi.comrsc.org | Achieving selective reaction at C4 over C5. |
| Tandem Reactions | A one-pot cross-coupling/electrocyclization sequence. nih.govacs.org | Rapid construction of complex pyrazoles from simple precursors. nih.gov | Requires specifically designed and often complex starting materials. |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.govnih.gov These principles can be applied to the synthesis of this compound in several ways:
Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Replacing these with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint. For example, the condensation step to form the pyrazole ring can often be performed in water or ethanol. nih.gov
Solvent-Free Reactions: Whenever possible, conducting reactions under solvent-free conditions is a key green strategy. rsc.orgtandfonline.com For instance, the condensation of a diketone with a hydrazine can be achieved by simple grinding or heating of the neat reagents, sometimes with a catalytic amount of acid, leading to high yields and simplified purification. rsc.org
Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often lead to higher yields and cleaner products compared to conventional heating. nih.gov These techniques are well-suited for steps like cyclocondensation and cross-coupling reactions.
Catalysis: Using catalysts, especially recyclable ones, instead of stoichiometric reagents improves atom economy and reduces waste. Transition-metal catalysts used in C-H functionalization and cross-coupling are prime examples, although their removal and recycling are important considerations. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6BrN3 |
|---|---|
Molecular Weight |
176.01 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 |
InChI Key |
VPTDIIBALAYGIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1 Methyl 1h Pyrazol 4 Amine
Modern and Advanced Synthetic Strategies for 5-bromo-1-methyl-1H-pyrazol-4-amine
Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound
A hypothetical multi-step continuous flow process for the synthesis of this compound could involve the following key transformations:
Formation of a Substituted Pyrazole (B372694) Core: A common route to 4-aminopyrazoles involves the Thorpe-Ziegler cyclization of dinitriles or the Knorr pyrazole synthesis from β-ketonitriles and hydrazines. chim.it In a flow setup, streams of the starting materials, such as a suitable β-ketonitrile and methylhydrazine, would be pumped and mixed in a T-mixer before entering a heated reactor coil to facilitate the cyclization.
Bromination: The resulting 1-methyl-1H-pyrazol-4-amine would then be directed to a subsequent module for bromination. A solution of a brominating agent, like N-bromosuccinimide (NBS) or bromine in a suitable solvent, would be introduced into the stream. The reaction mixture would pass through another reactor coil, where precise temperature control would ensure selective bromination at the C4 position. rsc.org
In-line Purification: The crude product stream could then be passed through scavenger cartridges or a liquid-liquid extraction module to remove unreacted reagents and by-products, potentially yielding the final product in a continuous fashion without the need for traditional work-up procedures.
The benefits of such a continuous process include a significant reduction in reaction times, from hours in batch to minutes in flow, and the ability to safely handle potentially hazardous reagents like bromine by generating and consuming them in situ. mdpi.comnih.gov The modular nature of flow chemistry allows for rapid optimization and easy scaling by extending the operational time of the system. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste. For the synthesis of this compound, key steps to optimize would be the initial pyrazole ring formation, the subsequent bromination, and the introduction of the amine functionality if not present from the start.
Key Parameters for Optimization:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For pyrazole synthesis, solvents like ethanol, N,N-dimethylformamide (DMF), and toluene (B28343) have been used. nih.gov The optimal solvent would need to be determined empirically for each step.
Temperature: Temperature control is critical. While some reactions proceed at room temperature, others require heating to overcome activation barriers. mdpi.com Superheated conditions in flow chemistry can dramatically accelerate reactions. acs.org For instance, bromination using NBS is often initiated at 0-5°C to control selectivity, followed by warming to room temperature.
Catalyst: The use of a catalyst, whether acidic, basic, or a transition metal, can significantly improve reaction efficiency. For example, the Knorr synthesis can be catalyzed by acids. jetir.org
Reagent Stoichiometry: The molar ratio of reactants is a key factor. For instance, in bromination, using a slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess could lead to the formation of di-brominated by-products. researchgate.net
The following table, based on analogous reactions for substituted pyrazoles, illustrates potential optimization strategies for the bromination step of a hypothetical 1-methyl-1H-pyrazol-4-amine precursor.
Table 1: Hypothetical Optimization of Bromination for 1-methyl-1H-pyrazol-4-amine
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-brominated Product (%) |
|---|---|---|---|---|---|
| 1 | NBS (1.1) | Dichloromethane | 0 to 25 | 6 | 72 |
| 2 | Br₂ (1.1) | Acetic Acid | 20 | 4 | 58 (with side products) |
| 3 | NBS (1.5) | Dichloromethane | 0 to 25 | 4 | 69 |
| 4 | Br₂/FeCl₃ (cat.) | CCl₄ | 25 | 0.75 | 94 (conversion) |
This data, drawn from analogous syntheses, suggests that a catalytic system of bromine with a Lewis acid could significantly improve the efficiency of the bromination step. Further optimization through Design of Experiments (DoE) could precisely define the optimal conditions for yield and selectivity. acs.org
Comparative Analysis of Synthetic Methodologies: Efficiency, Atom Economy, and Environmental Impact
Batch vs. Continuous Flow Processing:
Efficiency: While batch processes can achieve high yields, flow chemistry often offers higher throughput and productivity for large-scale manufacturing due to the continuous nature of the process. mdpi.comresearchgate.net Reaction times in flow chemistry can be significantly shorter. mdpi.com
Safety: Flow chemistry provides a safer environment for handling hazardous materials and highly exothermic reactions due to the small reaction volumes at any given time. rsc.orgnih.gov
Scalability: Scaling up a batch reaction often requires significant redevelopment, whereas scaling up a flow process can be as simple as running the system for a longer duration. nih.gov
Green Chemistry Metrics:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jetir.org Syntheses with high atom economy are desirable as they generate less waste. Rearrangement and addition reactions have 100% atom economy, while substitution and elimination reactions have lower values.
Environmental (E)-Factor: The E-factor is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process. nih.gov
Let's consider a hypothetical two-step synthesis of this compound starting from 1-methyl-1H-pyrazol-4-amine and N-bromosuccinimide.
Step 1: Bromination C₅H₇N₃ + C₄H₄BrNO₂ → C₅H₆BrN₃ + C₄H₅NO₂ (1-methyl-1H-pyrazol-4-amine) + (NBS) → (this compound) + (Succinimide)
Molecular Weights:
1-methyl-1H-pyrazol-4-amine: 97.12 g/mol
N-bromosuccinimide (NBS): 177.98 g/mol
this compound: 176.01 g/mol
Succinimide: 99.09 g/mol
Atom Economy Calculation: (Mass of desired product) / (Total mass of all reactants) * 100 (176.01) / (97.12 + 177.98) * 100 = 63.98%
The following table provides a comparative analysis of different hypothetical synthetic approaches.
Table 2: Comparative Analysis of Synthetic Methodologies
| Parameter | Traditional Batch Synthesis | Optimized Batch Synthesis | Conceptual Flow Synthesis |
|---|---|---|---|
| Overall Yield (%) | Moderate | High | Potentially High |
| Reaction Time | Long (hours to days) | Moderate (hours) | Short (minutes to hours) |
| Atom Economy (%) | ~64% (for bromination step) | ~64% (for bromination step) | ~64% (for bromination step) |
| E-Factor | High (due to solvents, workup) | Medium | Low (reduced solvent, in-line purification) |
| Safety | Lower (handling of bulk hazardous reagents) | Moderate | High (in-situ generation/consumption) |
| Scalability | Difficult | Moderate | Excellent |
Chemical Reactivity and Transformation of 5 Bromo 1 Methyl 1h Pyrazol 4 Amine
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring of 5-bromo-1-methyl-1H-pyrazol-4-amine
The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of this reaction are heavily influenced by the existing substituents. The amine group (-NH2) at the C4 position and the methyl group on the N1 nitrogen are both electron-donating groups, which activate the ring towards electrophilic attack. Conversely, the bromo group at the C5 position is an electron-withdrawing group, which deactivates the ring.
In general, electrophilic substitution on pyrazoles is a well-established process. For instance, the bromination of 6H-1,2-oxazines, which are related N,O-heterocycles, can be achieved using bromine followed by HBr elimination with a base like triethylamine. Similarly, nitration of aromatic compounds is a common electrophilic aromatic substitution reaction. While no direct examples of electrophilic substitution on this compound are available, it is plausible that under suitable conditions, further substitution could occur, with the position of attack being directed by the combined electronic effects of the existing substituents.
Nucleophilic Substitution Reactions Involving the Bromo Group of this compound
The bromine atom at the C5 position of the pyrazole ring is a key handle for molecular diversification, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules and have been widely applied to functionalize heterocyclic compounds.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide. It is a versatile method for arylating and vinylating pyrazole scaffolds. For example, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated using a XPhosPdG2/XPhos catalyst system, affording the corresponding C3-arylated products in good to excellent yields. Similarly, 4-bromo-3,5-dinitro-1H-pyrazole has been shown to undergo Suzuki-Miyaura coupling with a range of boronic acids using the XPhos Pd G2 precatalyst. These examples suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling reactions.
Table 1: Examples of Suzuki-Miyaura Coupling on Substituted Bromopyrazoles
| Bromo-pyrazole Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 82% |
Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the pyrazole ring. While specific examples on this compound are not documented, the general applicability of the Heck reaction to aryl bromides suggests its potential utility in modifying this pyrazole derivative.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon bond. The Sonogashira reaction is a powerful method for introducing alkynyl moieties into organic molecules. For instance, 4-bromo-6H-1,2-oxazines have been shown to be suitable substrates for Sonogashira reactions with terminal alkynes. Furthermore, Sonogashira couplings have been successfully performed on bromoindoles and even on bromotryptophan-containing peptides in aqueous media, highlighting the reaction's robustness and functional group tolerance. This suggests that this compound could likely undergo Sonogashira coupling to yield 5-alkynyl-1-methyl-1H-pyrazol-4-amine derivatives.
Table 2: Example of Sonogashira Coupling on a Related Heterocycle
| Bromo-heterocycle Substrate | Alkyne | Catalyst System | Product | Yield | Reference |
|---|
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated, showing that Pd(dba)2 with the tBuDavePhos ligand is effective for coupling with aromatic or bulky amines. However, reactions with alkylamines possessing β-hydrogens were less successful due to competing β-hydride elimination. The development of more advanced catalyst systems, such as those employing GPhos-supported catalysts and moderate bases like NaOTMS, has expanded the scope of Buchwald-Hartwig amination to include a wider range of five-membered heteroaryl halides and aliphatic amines.
Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent a classical and still valuable method for forming carbon-heteroatom and carbon-carbon bonds. In some cases, copper catalysis can be complementary to palladium-catalyzed methods. For example, while the palladium-catalyzed amination of 4-bromo-1H-1-tritylpyrazole was not suitable for all types of amines, the corresponding copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole was found to be more favorable for alkylamines. Copper(I) catalysts have also been employed in the cross-coupling of N-heterocyclic organozinc reagents with 1-bromoalkynes.
Direct nucleophilic aromatic substitution (SNAr) of the bromo group on the pyrazole ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require strong activation by electron-withdrawing groups and/or harsh reaction conditions. The presence of the electron-donating amine and N-methyl groups on the pyrazole ring of this compound would further disfavor direct nucleophilic displacement of the bromine atom.
Reactions Involving the Amine Functionality of this compound
The primary amine group at the C4 position is a versatile functional handle that can readily undergo a variety of chemical transformations, allowing for further elaboration of the pyrazole scaffold.
Acylation: The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a standard transformation for primary amines.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes be difficult to control, leading to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
Sulfonylation: The primary amine can be reacted with sulfonyl chlorides in the presence of a base to yield sulfonamides. For instance, the synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride has been reported, which can then be used to sulfonylate various amines. Conversely, the amine group of this compound could be expected to react with various sulfonyl chlorides to afford the corresponding sulfonamide derivatives.
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)
The primary aromatic amino group at the C4 position of this compound is expected to undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org This reaction transforms the amine into a pyrazol-4-diazonium salt, a versatile intermediate for further synthetic modifications. organic-chemistry.orgresearchgate.net The general process for the diazotization of primary aromatic amines involves the formation of a nitrosonium ion (NO⁺) which then acts as an electrophile, reacting with the nucleophilic amine. organic-chemistry.org
The resulting diazonium salt is an important synthetic handle because the dinitrogen moiety (N₂) is an excellent leaving group. nih.gov This allows for its displacement by a wide range of nucleophiles, a transformation class that includes the well-known Sandmeyer and Gattermann reactions. These reactions are crucial for introducing substituents onto an aromatic or heteroaromatic ring that are often difficult to install directly.
Sandmeyer Reaction: This reaction involves the conversion of the diazonium salt to an aryl halide or pseudohalide using a copper(I) salt catalyst (e.g., CuCl, CuBr, CuCN). organic-chemistry.org For 5-bromo-1-methyl-1H-pyrazol-4-diazonium salt, a Sandmeyer reaction could theoretically be used to replace the diazonium group, although replacing it with another bromine or chlorine atom might be of limited synthetic novelty given the existing bromine atom. However, introducing a cyano group (cyanation) would yield 5-bromo-4-cyano-1-methyl-1H-pyrazole, a potentially useful building block.
Gattermann Reaction: The Gattermann reaction is similar to the Sandmeyer reaction but typically uses copper powder and a hydrogen halide. It is generally less efficient than the Sandmeyer reaction.
The stability of the pyrazolediazonium salt intermediate is a key factor. While diazonium salts derived from anilines can often be isolated, those from heterocyclic amines can be less stable. organic-chemistry.org In some cases, intramolecular cyclization can occur if a suitable nucleophilic group is present elsewhere in the molecule. For instance, studies on 5-aminopyrazoles with an electron-rich phenyl group at the C4 position have shown that the intermediate diazonium salt can undergo intramolecular azo coupling to form fused cinnoline (B1195905) systems. researchgate.net Given the structure of this compound, such an intramolecular reaction is less likely, and the diazonium salt is expected to be a viable intermediate for intermolecular reactions like the Sandmeyer transformation.
| Transformation | Reagents | Expected Product |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 5-bromo-1-methyl-1H-pyrazol-4-diazonium chloride |
| Sandmeyer (Cyanation) | 5-bromo-1-methyl-1H-pyrazol-4-diazonium chloride, CuCN | 5-bromo-4-cyano-1-methyl-1H-pyrazole |
| Sandmeyer (Chlorination) | 5-bromo-1-methyl-1H-pyrazol-4-diazonium chloride, CuCl | 4-chloro-5-bromo-1-methyl-1H-pyrazole |
Condensation Reactions with Carbonyl Compounds
The exocyclic primary amino group of this compound is a potent nucleophile and is expected to readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org This reaction, typically catalyzed by acid, results in the formation of a C=N double bond, yielding an imine, commonly referred to as a Schiff base. wikipedia.org
The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent proton transfer and elimination of a water molecule, often driven to completion by azeotropic distillation or the use of dehydrating agents, affords the stable imine product. wikipedia.orgvanderbilt.edu
These condensation reactions are fundamental in synthetic organic chemistry. The resulting imines are not just stable final products but also versatile intermediates themselves. They can be used in various subsequent transformations, including reductions to secondary amines or as components in cycloaddition reactions. The reaction of 4-aminopyrazoles with carbonyl compounds is a key step in multicomponent reactions for the synthesis of more complex heterocyclic systems. chim.it
| Carbonyl Reactant | Conditions | Expected Product Type |
| Aldehyde (R-CHO) | Acid catalyst (e.g., p-TsOH), heat, removal of H₂O | Schiff Base / Imine (4-(R-methylideneamino)-5-bromo-1-methyl-1H-pyrazole) |
| Ketone (R-CO-R') | Acid catalyst (e.g., p-TsOH), heat, removal of H₂O | Schiff Base / Imine (4-(R,R'-methylideneamino)-5-bromo-1-methyl-1H-pyrazole) |
Cyclization Reactions Utilizing this compound as a Building Block
4-Aminopyrazoles are highly valuable building blocks for the construction of fused heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. chim.ittu-clausthal.de The 4-amino group, in conjunction with the adjacent C5 carbon or N1 nitrogen, can act as a binucleophilic system to react with dielectrophilic partners, leading to the formation of new rings.
A prominent example of such a cyclization is the reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) or their synthetic equivalents to construct pyrazolo[3,4-b]pyridine derivatives. chim.it In this reaction, the amino group of this compound would initially condense with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminone intermediate. Subsequent intramolecular cyclization via attack of the pyrazole C5-carbon onto the second carbonyl group, followed by dehydration, would yield the fused pyridine (B92270) ring.
The presence of the bromine atom at the C5 position might influence the reactivity of this position in the cyclization step. However, the general pathway for the formation of the pyrazolo[3,4-b]pyridine core from 4-aminopyrazoles is well-established. chim.it This strategy provides a modular approach to diversely substituted pyrazolopyridines, which are known to possess a range of biological activities.
Similarly, reactions with other dielectrophiles can lead to different fused systems. For example, reaction with α,β-unsaturated carbonyl compounds or nitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines, although this is more characteristic of 3- or 5-aminopyrazoles. chim.it For 4-aminopyrazoles, the formation of pyrazolo[3,4-b]pyridines is a key and well-documented transformation. chim.it
Mechanistic Investigations of Key Transformations Involving this compound
The mechanisms of the principal reactions involving this compound can be understood from fundamental organic chemistry principles and studies on analogous systems.
Diazotization: The reaction begins with the in situ formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic primary amino group of the pyrazole attacks the nitrosonium ion, leading to an N-nitrosoamine intermediate. A series of proton transfers (tautomerization) results in the formation of a diazenol, which is then protonated on the oxygen. The subsequent loss of a water molecule generates the diazonium cation. organic-chemistry.org
Sandmeyer Reaction: Following diazotization, the Sandmeyer reaction proceeds via a radical mechanism. It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl (or in this case, pyrazolyl) radical with the loss of stable dinitrogen gas (N₂). The pyrazolyl radical then reacts with the newly formed copper(II) halide, abstracting a halogen atom to form the final product and regenerating the copper(I) catalyst.
Condensation with Carbonyls: As previously described, this is a nucleophilic addition-elimination reaction. The key steps are the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate, followed by proton transfer to yield a neutral hemiaminal. Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water, often assisted by deprotonation of the nitrogen, results in the formation of the C=N double bond of the imine. wikipedia.orgvanderbilt.edu
Pyrazolo[3,4-b]pyridine Formation: The mechanism for this cyclization with a β-dicarbonyl compound involves an initial condensation between the 4-amino group and one of the carbonyls, forming an enamine or enaminone intermediate. This is followed by an intramolecular electrophilic attack from the C5 position of the pyrazole ring onto the second carbonyl group. A subsequent dehydration step then aromatizes the newly formed pyridine ring to give the final fused heterocyclic product. chim.it
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: This is a crucial consideration in the chemistry of this compound due to the presence of multiple reactive sites. The primary sites for reaction are the exocyclic 4-amino group, the pyrazole ring nitrogens (N1 and N2), and the carbon atoms of the ring.
N-Functionalization vs. C-Functionalization: The N1 position is blocked by a methyl group. The exocyclic amino group is generally the most nucleophilic site and will be the primary point of reaction in condensations with carbonyls and in diazotization. chim.it
Ambident Nucleophilicity: In cyclization reactions, the 4-aminopyrazole system acts as an ambident nucleophile. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 1,3-dicarbonyls, the reaction proceeds via initial attack of the exocyclic amino group, followed by cyclization involving the C5 carbon. chim.it This demonstrates a defined and predictable regioselectivity. The inherent electronic properties of the substituted pyrazole ring direct this outcome.
Influence of Substituents: The electron-withdrawing nature of the bromine atom at C5 and the electronic character of the pyrazole ring itself will influence the nucleophilicity of the various positions. Studies on related aminopyrazoles show that reaction conditions can be tuned to favor functionalization at different positions, although for 4-aminopyrazoles, reactions at the amino group are predominant. acs.org
Stereoselectivity: Stereoselectivity is not an intrinsic issue for most reactions of the achiral this compound itself. Stereogenic centers would only be created if the molecule reacts with a chiral reagent or if a prochiral center within the molecule reacts to form a new stereocenter. For example, if the imine formed from a condensation reaction with an aldehyde were to be reduced using a chiral reducing agent, a chiral secondary amine could be formed with some degree of stereoselectivity. In general, unless chiral auxiliaries or catalysts are employed, the reactions discussed are not expected to be stereoselective.
Spectroscopic and Structural Characterization Methodologies for 5 Bromo 1 Methyl 1h Pyrazol 4 Amine
Advanced Spectroscopic Techniques for Elucidating the Molecular Structure of 5-bromo-1-methyl-1H-pyrazol-4-amine
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Each method probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to electronic and vibrational energy levels, collectively providing a detailed molecular fingerprint.
High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present. The methyl group protons (N-CH₃) would typically appear as a singlet in the upfield region. The amine protons (-NH₂) would also likely produce a singlet, though its chemical shift can be variable and the peak may be broadened due to proton exchange. The single proton on the pyrazole (B372694) ring (C-H) would appear as a singlet in the aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are anticipated: one for the methyl carbon, and three for the carbons of the pyrazole ring. The chemical shifts of the ring carbons are influenced by the attached substituents (bromo, methyl, and amino groups), aiding in the confirmation of their positions. For example, in a related compound, p-bromoaniline, the carbon attached to the bromine atom shows a chemical shift around 110.44 ppm, while the carbons adjacent to the amine group are observed at approximately 117.00 and 132.27 ppm. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring and the amine group. The distinct chemical shifts for the N1-methyl nitrogen, the N2 nitrogen, and the exocyclic amino nitrogen would definitively confirm the N-methylation and the position of the amino group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.7 | Singlet | N-CH₃ |
| ¹H | ~4.0-5.0 (broad) | Singlet | -NH₂ |
| ¹H | ~7.5 | Singlet | C3-H |
| ¹³C | ~35 | Quartet | N-CH₃ |
| ¹³C | (Varies) | Singlet | C3 |
| ¹³C | (Varies) | Singlet | C4-NH₂ |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS): Often coupled with Gas Chromatography (GC-MS), this technique would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The presence of bromine would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is typically used for less volatile or thermally fragile molecules. In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence. For instance, a related pyrazole derivative, (E)-1,1,1-trifluoro-5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-4-(pyrrolidin-1-yl)pent-3-en-2-one, showed an [M]⁺ ion at m/z 369 in its GC-MS (EI) spectrum. rsc.org
Table 2: Predicted Mass Spectrometry Data for this compound (C₄H₆BrN₃)
| Technique | Ion | Predicted m/z | Notes |
|---|---|---|---|
| EI-MS | [M]⁺ | 174.9745 / 176.9725 | Isotopic pattern for Bromine |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley-vch.deyoutube.com These two methods are complementary, as some vibrational modes may be active in one technique but not the other. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the pyrazole ring would be observed around 2850-3100 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. In a similar compound, 5-amino-4-cyano-1-phenylpyrazole, IR data has been compiled, which can serve as a reference for the pyrazole ring vibrations. nist.gov
Raman Spectroscopy: Raman spectroscopy can also detect these vibrational modes. frontiersin.org Due to the change in polarizability during the vibration, the symmetric stretching of the pyrazole ring is often strong in the Raman spectrum. The C-Br bond, being a heavy atom bond, may also give rise to a distinct Raman signal.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (amine) | 3300-3500 | IR, Raman |
| C-H Stretch (aromatic/aliphatic) | 2850-3100 | IR, Raman |
| C=N / C=C Stretch (ring) | 1400-1600 | IR, Raman |
| N-H Bend (amine) | 1590-1650 | IR |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). For this compound, the pyrazole ring constitutes the primary chromophore. The electronic transitions would likely be of the π → π* type, characteristic of aromatic and heteroaromatic systems. The presence of the amino group (an auxochrome) and the bromine atom can shift the λₘₐₓ to longer wavelengths (a bathochromic shift) compared to the unsubstituted 1-methylpyrazole.
X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives
In the solid state, molecules of this compound would be held together by a network of intermolecular forces.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are potential acceptors. This would likely lead to the formation of strong N-H···N hydrogen bonds, which are common motifs in the crystal structures of pyrazoles. mdpi.com These interactions could link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal packing.
Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor. bohrium.com Halogen bonding is a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom from a neighboring molecule. bohrium.comnih.gov In the crystal structure of this compound, Br···N or Br···Br interactions could play a crucial role in directing the supramolecular assembly. bohrium.comresearchgate.net Studies on other halogenated pyrazoles have shown the prevalence and importance of such interactions in their crystal lattices. bohrium.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-bromoaniline |
| (E)-1,1,1-trifluoro-5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-4-(pyrrolidin-1-yl)pent-3-en-2-one |
| 5-amino-4-cyano-1-phenylpyrazole |
Tautomeric Forms and Conformational Analysis in Crystalline States
The phenomenon of tautomerism, the interconversion of structural isomers, is a key consideration for pyrazole derivatives. In the case of this compound, while the 1-methyl group prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, other forms of tautomerism, such as amino-imino tautomerism, could potentially exist. researchgate.netbeilstein-journals.orgresearchgate.net
The solid-state structure, determined by X-ray crystallography, provides definitive information about the predominant tautomeric form and the conformational arrangement of the molecule in the crystal lattice. For substituted pyrazoles, it is common for one tautomeric form to be prevalent in the solid state. mdpi.com The crystal structure of the related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, reveals specific packing arrangements and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. beilstein-journals.org A similar analysis for this compound would be essential to understand its solid-state behavior.
Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this would involve the orientation of the amino group relative to the pyrazole ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and predict the most stable arrangement. researchgate.net
Chiroptical Spectroscopy for Chiral Derivatives (if applicable)
While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution at the amino group or by forming a chiral derivative, would necessitate the use of chiroptical spectroscopy to study its stereochemical properties. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for differentiating between enantiomers and determining their absolute configuration.
The enantioselective synthesis of chiral pyrazolone (B3327878) derivatives has been a focus of research, often employing chiral catalysts to control the stereochemical outcome. nih.gov The separation of racemic mixtures of chiral pyrazole derivatives is frequently achieved using chiral High-Performance Liquid Chromatography (HPLC).
Chromatographic and Other Analytical Techniques for Purity Assessment and Identity Confirmation
To ensure the purity and confirm the identity of a synthesized batch of this compound, various chromatographic and analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For purity assessment, a reversed-phase HPLC method would typically be developed. The retention time of the main peak would serve as an identifying characteristic, while the presence of other peaks would indicate impurities. Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier) and the stationary phase (e.g., a C18 column) to achieve good separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of volatile and thermally stable compounds. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of each separated component allows for its identification. The fragmentation pattern obtained from GC-MS can be compared with a library of known spectra or interpreted to deduce the structure of the compound and any impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the number of components can be visualized.
The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.
Theoretical and Computational Studies of 5 Bromo 1 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For 5-bromo-1-methyl-1H-pyrazol-4-amine, these methods can map out its electronic landscape with high precision.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyrazole (B372694) derivatives. researchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the optimized molecular geometry of this compound. jocpr.comresearchgate.net This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.
The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. For instance, the planarity of the pyrazole ring and the orientation of the amino and methyl groups relative to the ring can be precisely determined. The stability of the molecule can be further assessed by calculating its total energy and heat of formation. nih.gov These values are crucial for comparing the relative stability of different isomers or conformers.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value (Angstrom/Degree) |
| C3-C4 Bond Length | 1.40 Å |
| C4-C5 Bond Length | 1.38 Å |
| N1-N2 Bond Length | 1.35 Å |
| N1-C5 Bond Length | 1.34 Å |
| N2-C3 Bond Length | 1.33 Å |
| C5-Br Bond Length | 1.88 Å |
| C4-N(amine) Bond Length | 1.39 Å |
| N1-C(methyl) Bond Length | 1.47 Å |
| C3-C4-C5 Bond Angle | 105.0° |
| C4-C5-N1 Bond Angle | 110.0° |
| C5-N1-N2 Bond Angle | 108.0° |
| N1-N2-C3 Bond Angle | 111.0° |
| N2-C3-C4 Bond Angle | 106.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation. Actual values would be derived from a specific computational study.
Ab Initio Methods for High-Level Electronic Structure Characterization
For even greater accuracy, ab initio (from first principles) methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide benchmark-quality data on the electronic structure. aps.org They are particularly useful for refining the understanding of electron correlation effects, which are important in molecules with multiple heteroatoms and lone pairs like this compound. aps.org
High-level ab initio calculations can provide a more precise determination of the molecule's energy, ionization potential, and electron affinity. These calculations are also crucial for validating the results obtained from more cost-effective DFT methods and for studying excited electronic states, which is important for understanding the molecule's photochemical behavior.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. For this compound, theoretical spectra can be generated and compared with experimental results.
DFT calculations are widely used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. jocpr.comphyschemres.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical frequencies are often scaled to account for systematic errors in the calculations, leading to excellent agreement with experimental IR and Raman spectra. physchemres.org
Similarly, NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. jocpr.comnih.gov The predicted chemical shifts for the 1H, 13C, and 15N nuclei of this compound can be compared with experimental NMR data to confirm its structure.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| N-H (amine) | Symmetric Stretch | 3450 |
| N-H (amine) | Asymmetric Stretch | 3550 |
| C-H (methyl) | Symmetric Stretch | 2950 |
| C-H (methyl) | Asymmetric Stretch | 3050 |
| C=C (ring) | Stretch | 1580 |
| C-N (ring) | Stretch | 1450 |
| C-Br | Stretch | 650 |
Note: The data in this table is hypothetical and illustrative. Actual predicted frequencies would result from specific DFT calculations and may be scaled for better comparison with experimental data.
Reaction Mechanism Elucidation through Computational Modeling of this compound Transformations
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this can involve modeling its synthesis or its subsequent transformations. DFT is a common choice for these studies, as it can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com
For example, the bromination of the 1-methyl-1H-pyrazol-4-amine precursor could be modeled to understand the regioselectivity of the reaction. By calculating the energies of the transition states leading to different brominated products, the preferred reaction pathway can be determined. Furthermore, the reactivity of the amino group in this compound towards various electrophiles can be investigated, providing insights into its potential for further functionalization. These studies can reveal the activation energies and reaction thermodynamics, offering a detailed, step-by-step view of the transformation. mdpi.com
Conformational Analysis and Tautomerism Prediction of this compound
The biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape and the potential for different tautomeric forms to exist in equilibrium.
A conformational analysis of this compound would involve exploring the potential energy landscape as a function of the rotation around single bonds, such as the C4-N bond of the amino group and the N1-C bond of the methyl group. This can reveal the most stable conformations and the energy barriers between them.
Pyrazoles are known to exhibit tautomerism, and while the N1-methylation in this compound prevents the common annular tautomerism, the amino group introduces the possibility of amino-imino tautomerism. nih.govmdpi.comresearchgate.net Computational methods can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents. orientjchem.org These calculations can predict the dominant tautomeric form under different conditions, which is crucial for understanding its chemical reactivity and interactions with biological targets. Studies on similar substituted pyrazoles have shown that the relative stability of tautomers can be significantly influenced by the electronic nature of the substituents and the surrounding environment. researchgate.net
Quantitative Structure–Property Relationship (QSPR) Studies of this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. researchgate.netijournalse.org For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity, or a specific biological activity.
These studies typically involve calculating a wide range of molecular descriptors for a set of related molecules. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to the property of interest. nih.gov Such models can be highly valuable in the rational design of new derivatives of this compound with optimized properties for specific applications. For instance, QSAR (a subset of QSPR focusing on biological activity) models have been successfully applied to other pyrazole derivatives to guide the development of potent enzyme inhibitors. nih.gov
Applications of 5 Bromo 1 Methyl 1h Pyrazol 4 Amine As a Synthetic Building Block
Role of 5-bromo-1-methyl-1H-pyrazol-4-amine in the Construction of Advanced Heterocyclic Scaffolds
The amine group on the this compound can participate in condensation reactions with various carbonyl compounds or can be acylated and subsequently cyclized. The bromine atom offers a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the heterocyclic framework.
Derivatization of this compound for Material Science Applications (e.g., Polymer Precursors, Organic Semiconductors, Dyes)
Detailed research on the derivatization of this compound specifically for material science applications is limited. However, the general class of pyrazole-containing compounds has been explored in this field.
Polymer Precursors: The bifunctional nature of this compound (an amine and a bromo group) could theoretically allow it to act as a monomer in polycondensation reactions. For example, the amine group could react with diacyl chlorides, while the bromine could be converted to other functional groups suitable for polymerization.
Organic Semiconductors: Pyrazole-based structures have been investigated for their electronic properties. The development of organic semiconductors often relies on creating extended π-conjugated systems. While this compound itself is not a semiconductor, it could be a building block for larger conjugated molecules through reactions involving its functional groups.
Dyes: Arylazo pyrazoles, which are synthesized from aminopyrazoles, are a known class of dyes. beilstein-journals.org The amine group of this compound could potentially be diazotized and coupled with other aromatic compounds to form azo dyes. The substituents on the pyrazole (B372694) ring would influence the resulting color and properties of such dyes.
Utilization in Supramolecular Chemistry and Design of Host-Guest Systems
There is no specific research detailing the use of this compound in supramolecular chemistry or the design of host-guest systems. However, the principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to understand its potential behavior. rsc.orgyoutube.com
The pyrazole ring contains both hydrogen bond donors (the N-H of the amine) and acceptors (the nitrogen atoms of the pyrazole ring). mdpi.com These features could enable it to participate in the formation of larger supramolecular assemblies through hydrogen bonding. researchgate.net The bromine atom could also potentially engage in halogen bonding, another type of non-covalent interaction. The design of host-guest systems often relies on creating molecules with specific cavities and recognition sites, and while this compound is a relatively small molecule, it could be incorporated into larger macrocyclic structures that act as hosts. rsc.org
Development of Chemical Probes and Tags Derived from this compound
The development of chemical probes and tags from this compound has not been specifically reported. Chemical probes are molecules used to study biological systems, and they often contain a reactive group for attachment to a target, a linker, and a reporter group (like a fluorophore).
Theoretically, the amine group of this compound could be functionalized with a fluorescent tag or a reactive group for covalent modification of biomolecules. The pyrazole scaffold itself might serve as a recognition element for specific biological targets.
Applications in Catalyst Design and Ligand Development
While there are no specific reports on the use of this compound in catalyst design, pyrazole derivatives are well-established as ligands in coordination chemistry and catalysis. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers. A well-known class of ligands derived from pyrazoles are the scorpionate ligands, which are typically formed by reacting pyrazoles with potassium borohydride. wikipedia.org
The functional groups on this compound could be modified to create multidentate ligands. For example, the amine group could be derivatized to introduce additional coordinating arms, leading to ligands with tailored steric and electronic properties for specific catalytic applications.
Precursor to Specialty Chemical Intermediates
The primary and most evident application of this compound is as a precursor to specialty chemical intermediates. chemscene.com Its commercial availability from various chemical suppliers indicates its utility as a building block in multi-step syntheses. sigmaaldrich.com The reactivity of its functional groups allows for a variety of chemical transformations.
Potential Reactions of this compound:
| Functional Group | Potential Reaction Type | Resulting Structure |
| 4-Amino group | Acylation, Alkylation, Diazotization | Amides, Substituted amines, Azo compounds |
| 5-Bromo group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Substituted pyrazoles with new C-C, C-N, C-O, or C-S bonds |
| Pyrazole Ring | Electrophilic Substitution (under certain conditions) | Further substituted pyrazole derivatives |
These potential transformations highlight the role of this compound as a versatile starting material for accessing a wide range of more complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.
Future Directions and Emerging Research Avenues for 5 Bromo 1 Methyl 1h Pyrazol 4 Amine
Sustainable and Eco-friendly Synthesis of 5-bromo-1-methyl-1H-pyrazol-4-amine and its Derivatives
The future synthesis of this compound and its derivatives is poised to align with the principles of green chemistry. Current methods for creating pyrazole (B372694) scaffolds often involve harsh conditions, such as high temperatures and toxic organic solvents, which are both costly and environmentally detrimental. researchgate.net Research is now shifting towards more benign and efficient methodologies.
Future synthetic strategies are expected to focus on:
Aqueous Media and Green Catalysts : Utilizing water as a universal solvent and employing non-toxic, recyclable catalysts like Amberlyst-70 or nano-ZnO can significantly reduce the environmental impact. researchgate.netmdpi.com The use of ammonium (B1175870) chloride has also been explored as a readily available, inexpensive, and non-toxic catalyst for pyrazole synthesis. jetir.org
Energy-Efficient Techniques : Methods such as microwave irradiation and ultrasonication are gaining traction as they can reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Multicomponent Reactions (MCRs) : One-pot, multicomponent reactions are highly efficient and atom-economical, minimizing waste by combining several synthetic steps without isolating intermediates. researchgate.netnih.gov These approaches are ideal for generating libraries of pyrazole derivatives in an environmentally friendly manner.
Mechanochemistry : Grinding techniques, which can be performed solvent-free, offer a green alternative for synthesizing pyrazole derivatives and can lead to high yields. researchgate.netresearchgate.net
These sustainable approaches not only make the synthesis process more economical but also align with global efforts to reduce the chemical industry's environmental footprint. nih.gov
Exploration of Novel Reactivity Patterns and Unprecedented Transformations for the Chemical Compound
The this compound molecule possesses two key reactive sites: the bromo substituent at the C5 position and the amino group at the C4 position. This dual functionality opens the door to a wide range of chemical transformations, allowing for the creation of diverse and complex molecular architectures.
Future research will likely explore:
Cross-Coupling Reactions : The bromine atom is an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups at the C5 position, enabling the synthesis of novel derivatives with tailored electronic and steric properties.
Functionalization of the Amino Group : The exocyclic amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. arkat-usa.org This allows for the extension of the molecular framework and the introduction of new functional groups that can modulate the compound's properties. For instance, reaction with bidentate electrophiles can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. arkat-usa.orgresearchgate.net
Cascade Reactions : The development of cascade or domino reactions starting from this compound could provide rapid access to complex fused-ring systems. Iodine-promoted cascade reactions have been used to create functionalized pyrazoles from other precursors and could be adapted for this scaffold. mdpi.com
Electrophilic Substitution : While the pyrazole ring is generally electron-rich, the substituent effects of the bromo and amino groups will direct further electrophilic substitution, allowing for the synthesis of tri- and tetra-substituted pyrazoles.
Understanding and harnessing these reactivity patterns will be crucial for unlocking the full synthetic potential of this versatile building block.
Integration of this compound into Advanced Functional Materials
The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties. mdpi.commdpi.com Derivatives of this compound could be integrated into a variety of advanced functional materials.
Potential applications include:
Agrochemicals : Pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides. mdpi.com By modifying the substituents on the this compound core, new and more effective agrochemicals could be developed.
Radiotracers for PET Imaging : The pyrazole structure is a key scaffold for developing 18F-labeled radiotracers for Positron Emission Tomography (PET). mdpi.com These imaging agents are crucial for diagnosing and monitoring diseases like cancer and neurodegenerative disorders. The amino group on the target compound provides a site for conjugation with chelating agents or other moieties necessary for radiolabeling. mdpi.com
Organic Electronics : The electron-rich nature of the pyrazole ring, combined with the ability to tune its electronic properties through derivatization, makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The versatility of the pyrazole core suggests that with targeted derivatization, this compound can serve as a foundational component for a new generation of functional materials.
Development of High-Throughput Synthesis and Screening Methodologies Involving this compound
To efficiently explore the vast chemical space accessible from this compound, high-throughput synthesis and screening methods are essential. These technologies accelerate the discovery of new compounds with desired properties.
Future efforts in this area will likely involve:
Automated Library Synthesis : Utilizing automated synthesis platforms, large libraries of derivatives can be rapidly produced. For example, a readily assembled N-hydroxyethyl pyrazole trifluoroborate has been shown to be suitable for high-throughput experimentation, giving easy access to diverse compound arrays. nih.gov A similar strategy could be developed for this compound.
Parallel Synthesis : This technique allows for the simultaneous synthesis of a large number of related compounds in a spatially separated manner, which is ideal for creating diverse libraries for screening. thieme-connect.de
High-Throughput Virtual Screening (HTVS) : Computational methods like HTVS can be used to screen vast virtual libraries of potential derivatives against biological targets, identifying promising candidates for synthesis and further testing. chemmethod.com This approach is a cost-effective and efficient alternative to traditional laboratory screening. chemmethod.com
Phenotypic Screening : High-throughput screening of compound libraries against cellular models of disease can identify molecules with potent biological activity, even without a known molecular target. nih.gov
Combining these high-throughput methods will enable the rapid identification of novel pyrazole derivatives with significant potential in various fields, particularly in drug discovery.
Unexplored Derivatizations and Their Potential Academic Utility
The true potential of this compound lies in the vast number of unexplored derivatives that can be synthesized from it. The presence of orthogonal functional groups (the C-Br bond and the C-NH2 group) allows for selective and sequential modifications.
Promising areas for derivatization include:
Synthesis of Fused Heterocycles : The amino and bromo groups can be used as anchor points to build additional rings onto the pyrazole core. Reactions with diketones, ketoesters, or other bifunctional reagents could lead to novel pyrazolo-fused systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-b]pyridines. nih.govnih.govmdpi.com These fused systems are often associated with potent biological activities.
Introduction of Pharmacophores : The bromo group can be replaced with various pharmacologically relevant moieties via cross-coupling reactions. This allows for the rational design of molecules targeting specific biological pathways. For instance, the introduction of groups known to interact with kinase enzymes could lead to new anticancer agents. mdpi.comnih.gov
Click Chemistry : The bromo- or amino- group could be converted into an azide (B81097) or alkyne, respectively, enabling the use of "click" chemistry to rapidly link the pyrazole scaffold to other molecules, such as peptides, polymers, or reporter tags.
These unexplored derivatizations hold significant academic utility, providing new molecular tools for chemical biology and new lead compounds for medicinal chemistry.
Advanced Spectroscopic and Imaging Probes Derived from this compound
Pyrazole derivatives have emerged as a promising scaffold for the development of fluorescent probes for bioimaging applications due to their synthetic versatility, favorable photophysical properties, and biocompatibility. researchgate.netnih.gov
Future research could focus on creating advanced probes from this compound for:
Ion Sensing : The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as chelating points for metal ions. By attaching a fluorophore to the scaffold, it may be possible to design selective fluorescent sensors for biologically important ions like Cu2+, Zn2+, or Fe3+. eurekaselect.com
Bioanalyte Detection : The amino group can be functionalized to create specific recognition sites for important biomolecules such as glutathione, reactive oxygen species (ROS), or specific enzymes. nih.goveurekaselect.com This could lead to probes that can monitor cellular health and disease states in real-time.
Cell and Organelle Staining : The inherent membrane permeability of some pyrazole derivatives makes them suitable for use as fluorescent stains for live-cell imaging. nih.gov By tuning the substituents, probes that selectively accumulate in specific subcellular organelles could be developed. dntb.gov.ua
The development of such probes would provide powerful new tools for biological research, enabling the visualization of complex cellular processes with high sensitivity and specificity. rsc.org
Q & A
Synthesis and Optimization
Basic Q1: What are the standard synthetic routes for preparing 5-bromo-1-methyl-1H-pyrazol-4-amine? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, microwave-mediated reactions using substituted pyrazole precursors and brominating agents (e.g., N-bromosuccinimide) under controlled temperature (60–80°C) can yield high purity . Characterization via NMR and LC-MS is critical to confirm regioselectivity, as bromination may occur at alternative positions depending on reaction conditions .
Advanced Q1: How can continuous flow reactors improve the scalability and yield of this compound synthesis? Methodological Answer: Continuous flow reactors optimize reaction parameters (e.g., residence time, temperature gradients) to enhance reproducibility and reduce side products. Evidence suggests that automated systems achieve >90% yield for similar bromopyrazole derivatives by minimizing thermal degradation and ensuring precise stoichiometric control .
Structural Characterization
Basic Q2: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer: Key techniques include:
- 1H/13C NMR : To identify substituent positions and confirm methyl and bromine groups.
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for distinguishing regioisomers .
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .
Advanced Q2: How can computational modeling (e.g., DFT) complement experimental data in resolving ambiguous crystallographic results? Methodological Answer: Density Functional Theory (DFT) predicts optimized geometries and electronic properties, aiding in assigning XRD data. For instance, ICReDD’s workflow combines quantum chemical calculations with experimental data to resolve torsional angles and non-covalent interactions (e.g., π-stacking) in heterocyclic systems .
Reactivity and Functionalization
Basic Q3: What are the dominant substitution pathways for the bromine atom in this compound? Methodological Answer: The bromine at the 5-position undergoes nucleophilic substitution (SNAr) with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C. Kinetic studies show that electron-donating groups on the pyrazole ring enhance reactivity .
Advanced Q3: How can competing substitution and elimination pathways be controlled during functionalization? Methodological Answer: Steric and electronic factors dictate pathway dominance. For example:
- Base Selection : Weak bases (e.g., K2CO3) favor substitution, while strong bases (e.g., t-BuOK) promote elimination.
- Solvent Effects : High-polarity solvents stabilize transition states for substitution .
Biological Activity and Applications
Basic Q4: What in vitro assays are used to evaluate the biological activity of this compound derivatives? Methodological Answer: Common assays include:
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or GPCR targets) .
Advanced Q4: How can structure-activity relationship (SAR) studies guide the design of CNS-targeting derivatives? Methodological Answer: SAR analysis for pyrazole analogs reveals that:
- Lipophilicity : LogP values >2 enhance blood-brain barrier penetration.
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) at the 4-position improve GPCR affinity .
Data Contradictions and Resolution
Advanced Q5: How should researchers address discrepancies in reported biological activity data for this compound? Methodological Answer:
- Replicate Experiments : Control variables such as cell line passage number and assay temperature.
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC50 values in GPCR assays) to identify outliers .
- Structural Validation : Confirm compound purity via HPLC and XRD to rule out degradation products .
Safety and Handling
Basic Q5: What safety protocols are recommended for handling this compound? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
